2-Propyloxybenzamidine Hydrochloride
CAS No.: 57075-84-0
Cat. No.: VC0016274
Molecular Formula: C₁₀H₁₅ClN₂O
Molecular Weight: 214.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57075-84-0 |
|---|---|
| Molecular Formula | C₁₀H₁₅ClN₂O |
| Molecular Weight | 214.69 |
| IUPAC Name | 2-propoxybenzenecarboximidamide;hydrochloride |
| Standard InChI | InChI=1S/C10H14N2O.ClH/c1-2-7-13-9-6-4-3-5-8(9)10(11)12;/h3-6H,2,7H2,1H3,(H3,11,12);1H |
| SMILES | CCCOC1=CC=CC=C1C(=N)N.Cl |
Introduction
2-Propyloxybenzamidine Hydrochloride is a chemical compound with the molecular formula C10H15ClN2O and a molecular weight of approximately 214.692 g/mol . It belongs to the benzamidine class of compounds, which are known for their biological activities, including anticoagulant properties. This article will delve into the properties, potential applications, and research findings related to 2-Propyloxybenzamidine Hydrochloride.
Biological and Pharmaceutical Applications
Benzamidine derivatives, including compounds like 2-Propyloxybenzamidine Hydrochloride, have been explored for their anticoagulant properties. These compounds can inhibit serine proteases involved in blood coagulation, such as thrombin and factor Xa . This makes them potential candidates for treating conditions characterized by thrombotic activity.
Anticoagulant Activity
-
Mechanism of Action: Benzamidine derivatives act by competitively inhibiting the active sites of serine proteases, thereby preventing the coagulation cascade.
-
Potential Uses: These compounds could be used in pharmaceutical compositions to treat diseases associated with excessive blood clotting.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume